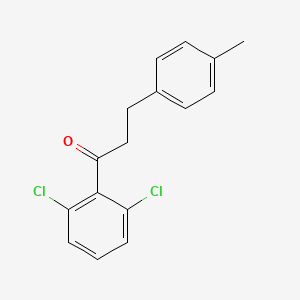

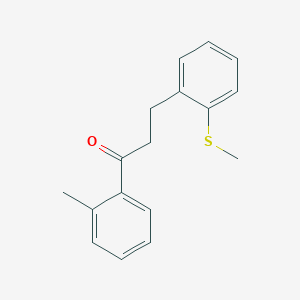

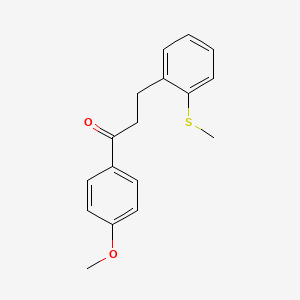

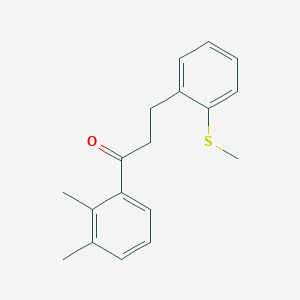

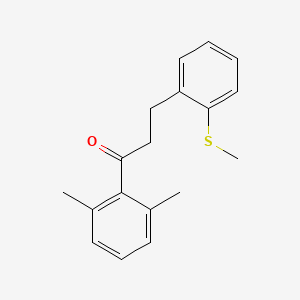

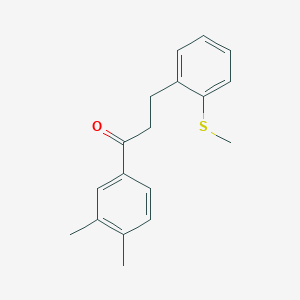

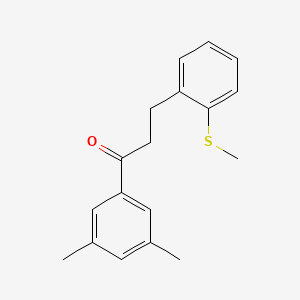

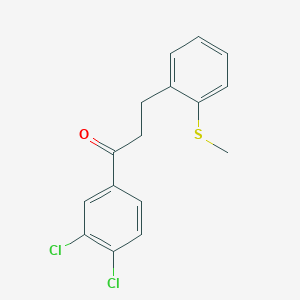

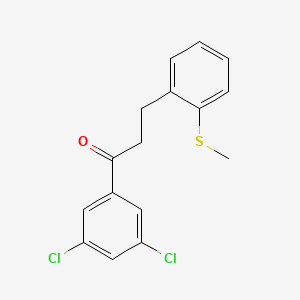

3-(2,5-Dimethylphenyl)-3'-methylpropiophenone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

This would typically include the compound’s systematic name, any common or trivial names, its molecular formula, and its structure.

Synthesis Analysis

This involves a detailed explanation of how the compound can be synthesized from readily available starting materials, including the specific reagents and conditions required for each step.Molecular Structure Analysis

This would involve a discussion of the compound’s molecular geometry, bond lengths and angles, and any notable structural features. Techniques such as X-ray crystallography or NMR spectroscopy are often used to determine a compound’s structure.Chemical Reactions Analysis

This would involve a discussion of the chemical reactions the compound undergoes, including the reagents and conditions required for each reaction and the mechanism by which each reaction proceeds.Physical And Chemical Properties Analysis

This would include the compound’s physical properties (such as melting point, boiling point, and solubility in various solvents) and chemical properties (such as acidity/basicity, reactivity with common reagents, and stability under various conditions).Aplicaciones Científicas De Investigación

Catalytic Reactions

3-(2,5-Dimethylphenyl)-3'-methylpropiophenone participates in catalytic reactions. A study demonstrated the use of 2-hydroxy-2-methylpropiophenone in palladium-catalyzed reactions with aryl bromides. This reaction involves unique multiple arylation through C-C and C-H bond cleavages, leading to the formation of complex organic structures (Wakui et al., 2004).

Photochemistry

The compound is involved in photochemical processes. Research on the photorelease of HCl from 2,5-dimethylphenacyl chloride highlighted complex reactions, including heterolytic elimination of chloride ion and formation of specific photoenols and photoenolization processes (Pelliccioli et al., 2001).

Ligand Behavior in Coordination Chemistry

The compound exhibits ligand behavior in coordination chemistry. For instance, it has been observed undergoing rhodium-assisted C–C bond activation, leading to intriguing reactions like the elimination of methyl groups or migration of alkyl groups, which is significant in the synthesis of metal complexes (Baksi et al., 2007).

Organic Synthesis

In organic synthesis, the compound contributes to the formation of complex organic molecules. For example, its esters have been used as a photoremovable protecting group for carboxylic acids and phosphates, providing a way to control reactions in organic synthesis through light (Zabadal et al., 2001; Klán et al., 2002).

Material Science

In material science, derivatives of 3-(2,5-Dimethylphenyl)-3'-methylpropiophenone have been explored for their potential in creating novel materials. Studies have focused on the electrochemical and spectroscopic properties of certain derivatives, examining their potential applications in various fields, including electronics and photonics (Barba et al., 1985; Sarma et al., 2007).

Computational and Theoretical Studies

Computational and theoretical studies have also utilized this compound to understand molecular structures and interactions. For instance, research involving DFT calculations to characterize molecular geometry and study various molecular properties like NLO and NPA has provided deeper insights into the chemical and physical nature of such compounds (Karakurt et al., 2016).

Safety And Hazards

This would involve a discussion of any hazards associated with the compound, such as toxicity, flammability, or reactivity, and appropriate safety precautions to take when handling the compound.

Direcciones Futuras

This would involve a discussion of potential future research directions, such as new reactions the compound could undergo, new applications for the compound in fields like medicine or materials science, or new methods to synthesize the compound more efficiently or from more readily available starting materials.

I hope this general approach is helpful, and I encourage you to consult the primary literature or a trusted database for specific information on “3-(2,5-Dimethylphenyl)-3’-methylpropiophenone”.

Propiedades

IUPAC Name |

3-(2,5-dimethylphenyl)-1-(3-methylphenyl)propan-1-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H20O/c1-13-5-4-6-17(12-13)18(19)10-9-16-11-14(2)7-8-15(16)3/h4-8,11-12H,9-10H2,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LJXNQSDVPDSOCQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=CC=C1)C(=O)CCC2=C(C=CC(=C2)C)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H20O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70644718 |

Source

|

| Record name | 3-(2,5-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

252.3 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(2,5-Dimethylphenyl)-3'-methylpropiophenone | |

CAS RN |

898794-76-8 |

Source

|

| Record name | 1-Propanone, 3-(2,5-dimethylphenyl)-1-(3-methylphenyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=898794-76-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-(2,5-Dimethylphenyl)-1-(3-methylphenyl)propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70644718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.